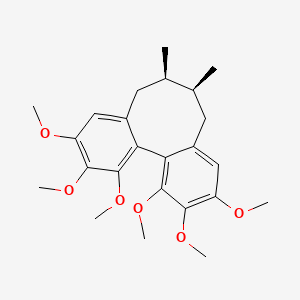

Schisandrin A

説明

Schizandrin A has been reported in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.

the major lignan, 2-9%, of Schisandra plant; has hepatoprotective, antioxidant, and antineoplastic activities

Structure

3D Structure

特性

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219222 | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-38-7, 69176-53-0 | |

| Record name | Schizandrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Schisandrin A from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Schisandrin (B1198587) A, a bioactive lignan (B3055560) from Schisandra chinensis. The document details various extraction and purification techniques, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual workflows are included to illustrate the procedural steps for clarity and reproducibility.

Introduction to Schisandrin A

Schisandra chinensis, a well-known plant in traditional Chinese medicine, is a rich source of various bioactive compounds, with lignans (B1203133) being of primary interest. Among these, this compound (also known as deoxyschisandrin (B1241246) or wuweizisu A) is an abundant and medicinally significant lignan recognized for its antiviral and anti-inflammatory properties.[1] The effective isolation and purification of this compound are crucial for its further study and potential therapeutic applications. This guide explores several established methods to achieve high-purity this compound.

Extraction Methodologies

The initial step in isolating this compound involves its extraction from the plant material, typically the berries or stems of Schisandra chinensis. Various techniques have been developed, each with distinct advantages in terms of efficiency, solvent consumption, and extract purity.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green chemistry technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method offers high selectivity and yields a concentrated extract free of particulate matter, which can streamline subsequent purification steps.[1][2]

Solvent Extraction

Conventional solvent extraction methods remain widely used due to their simplicity and scalability. These methods involve macerating the plant material in an organic solvent. Common solvents for extracting lignans from Schisandra chinensis include ethanol, methanol, acetone, and petroleum ether.[3][4][5][6] Microwave-assisted and ultrasonic-assisted extractions are variations that can enhance efficiency.[6][7]

Smashing Tissue Extraction (STE)

A more novel and rapid technique, Smashing Tissue Extraction (STE), has been shown to have the highest extraction efficiency for lignans from S. chinensis in the shortest time compared to traditional methods like heat reflux, Soxhlet, and ultrasonic-assisted extraction.[8]

Purification Techniques

Following extraction, the crude extract containing this compound and other lignans undergoes several purification steps to isolate the target compound to a high degree of purity.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful purification technique that is often paired with SFE. It uses a supercritical fluid as the mobile phase. Mass-directed preparative SFC allows for the specific collection of fractions containing this compound.[1]

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing the irreversible adsorption of the sample.[3][6] It has been successfully applied for the one-step separation and purification of lignans from Schisandra chinensis extracts.[3][6]

Column Chromatography

Conventional column chromatography is a versatile and widely used method for purification. Different stationary phases can be employed:

-

Macroporous Resin: Used for the initial cleanup of crude extracts.[5][9]

-

Silica Gel: Effective for separating compounds based on polarity.[7][10]

-

Octadecylsilyl (ODS): A reverse-phase material used for purifying moderately polar compounds.[5][9]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to achieve very high purity of the target compound.[5][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the isolation and purification of this compound, providing a comparative overview of the efficiency of different methods.

Table 1: Supercritical Fluid Extraction and Purification

| Parameter | Value | Reference |

| Starting Material | 50 g of dry, coarsely chopped Schisandra berries | [1] |

| Extraction Method | Supercritical Fluid Extraction (SFE) | [1] |

| SFE Conditions | 99% CO₂ and 1% isopropyl alcohol, 200 bar, 40 °C, 60 min | [1] |

| Purification Method | Preparative Supercritical Fluid Chromatography (SFC) | [1] |

| Initial Purity (Crude Extract) | ~29% | [1] |

| Final Purity | >92% | [1] |

Table 2: High-Speed Counter-Current Chromatography Purification

| Parameter | Value | Reference |

| Starting Material | 100 mg of crude petroleum ether extract | [3] |

| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [3] |

| Solvent System | n-hexane-methanol-water (35:30:3, v/v) | [3] |

| Yield of Deoxyschisandrin (this compound) | 8 mg | [3] |

| Final Purity | >98% | [3] |

Table 3: Solvent Extraction and Multi-Step Chromatographic Purification

| Parameter | Value | Reference |

| Starting Material | Stems of S. chinensis | [5][9] |

| Extraction Solvent | 70% ethanol | [5][9] |

| Initial Purification | AB-8 macroporous resin column | [5][9] |

| Secondary Purification | Octadecylsilyl (ODS) column with 70% methanol | [5][9] |

| Final Purification | Preparative HPLC | [5][9] |

| Yield of Schisandrol A (related lignan) | 21.4 mg | [5][9] |

| Final Purity | 95.2% | [5][9] |

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments cited, accompanied by visual workflows created using the DOT language.

Protocol 1: SFE and Preparative SFC

This protocol is based on the work of Waters Corporation for the extraction and isolation of this compound.[1]

Step 1: Supercritical Fluid Extraction (SFE)

-

Coarsely chop 50 g of dry Schisandra berries.

-

Place the chopped berries into a 100 mL extraction vessel of an SFE 500 system.

-

Perform the extraction for 60 minutes under the following conditions:

-

Pressure: 200 bar

-

Solvent: 99% CO₂ and 1% isopropyl alcohol

-

Temperature: 40 °C

-

Flow rate: 50 g/minute

-

-

Collect the resulting dark yellow solution (approximately 30 mL).

Step 2: Analytical Chromatography (UPC²)

-

Develop an analytical separation method using an ACQUITY UPC² System.

-

Inject a 2 μL sample of the SFE extract.

-

Use a gradient of 1% to 10% co-solvent over 5 minutes.

-

Set the system parameters:

-

Flow rate: 2.5 mL/minute

-

Pressure: 1600 psi

-

Temperature: 40 °C

-

Detection: UV at 220 nm and mass spectrometry (m/z 150-600)

-

-

Confirm the peak corresponding to this compound (m/z of 417.3 [M+H]).[1]

Step 3: Preparative Supercritical Fluid Chromatography (SFC)

-

Scale up the analytical separation to a Prep 100q SFC System.

-

Inject 120 μL of the SFE extract.

-

Use a 1% to 10% gradient over 5 minutes.

-

Set the system parameters:

-

Flow rate: 100 mL/min

-

Pressure: 100 bar

-

Temperature: 40 °C

-

-

Trigger fraction collection by mass (m/z 417).

Step 4: Post-Purification Analysis

-

Concentrate the collected fraction.

-

Analyze the purity of the concentrated fraction using the analytical UPC² method described in Step 2.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study on the preparative separation of deoxyschisandrin (this compound) and γ-schisandrin.[3]

Step 1: Crude Extraction

-

Prepare a crude extract of Schisandra chinensis using petroleum ether as the solvent.

-

Dissolve 100 mg of the crude extract for one-step separation.

Step 2: HSCCC System Preparation

-

Prepare the two-phase solvent system composed of n-hexane-methanol-water (35:30:3, v/v).

-

Thoroughly mix the solvent system and allow the phases to separate.

-

Fill the multilayer coil of the HSCCC instrument with the upper stationary phase.

-

Set the rotational speed of the instrument.

Step 3: HSCCC Separation

-

Pump the lower mobile phase at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, inject the crude extract sample.

-

Monitor the effluent with a UV detector.

-

Collect fractions based on the resulting chromatogram.

Step 4: Analysis and Identification

-

Analyze each collected fraction using HPLC to determine the purity of the separated compounds.

-

Identify the fraction containing this compound with a purity of over 98%.

References

- 1. waters.com [waters.com]

- 2. waters.com [waters.com]

- 3. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and Separation of Active Ingredients in Schisandra chinensis (Turcz.) Baill and the Study of their Antifungal Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]

Schisandrin A: A Technical Guide to its Modulation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin (B1198587) A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms through which Schisandrin A modulates key inflammatory signaling pathways. It summarizes quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the signaling cascades it influences. The evidence presented herein underscores the therapeutic potential of this compound as a modulator of inflammatory responses, making it a compelling candidate for further investigation in the development of novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[1][2] The inflammatory process is orchestrated by a network of signaling pathways that lead to the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] this compound has emerged as a promising natural compound with potent anti-inflammatory and antioxidant activities.[5][6] This document serves as a technical resource, consolidating the current understanding of this compound's role in targeting pivotal inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening at multiple points within the inflammatory cascade. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, and the suppression of NLRP3 inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[7][[“]] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[3][4]

This compound has been shown to potently inhibit this pathway.[3][5] Studies have demonstrated that pretreatment with this compound prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3][4] This inhibitory action leads to a significant reduction in the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β.[3][5]

References

- 1. Illuminating the therapeutic potential of this compound against rheumatoid arthritis by targeting ferroptosis: An integrated bioinformatics and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Schisandrol A Suppresses Catabolic Factor Expression by Blocking NF-κB Signaling in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Schisandrin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and synthesis of Schisandrin A, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Schisandra chinensis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure of this compound

This compound, also known as deoxyschisandrin, is a lignan characterized by a unique dibenzocyclooctadiene skeleton. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (6R,7S,12aR)-5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene |

| Molecular Formula | C₂₄H₃₂O₆ |

| Molecular Weight | 416.51 g/mol |

| CAS Number | 61281-38-7 |

| Appearance | White powder |

| Stereochemistry | Absolute |

Table 1: Chemical Properties of this compound

The stereochemistry of this compound is a critical aspect of its structure, with defined stereocenters at positions C-6, C-7, and an axial chirality.

Isolation and Purification of this compound from Schisandra chinensis

This compound is naturally found in the fruits of Schisandra chinensis. Various methods have been developed for its extraction and purification, with varying efficiencies.

Experimental Protocols for Isolation

Protocol 1: Solvent Extraction with Macroporous Resin Chromatography

-

Extraction: Pulverized dried fruits of Schisandra chinensis are extracted with 70-80% ethanol (B145695) using ultrasonic-assisted extraction or reflux.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography on macroporous resin (e.g., HPD5000). The column is washed with water to remove impurities, and the lignan fraction is eluted with a stepwise gradient of ethanol.

-

Further Purification: The enriched lignan fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Protocol 2: Supercritical Fluid Extraction (SFE)

-

Extraction: Dried and ground Schisandra berries are extracted with supercritical CO₂ modified with a co-solvent such as ethanol or methanol.

-

Separation: The extracted solution is depressurized to precipitate the lignans.

-

Purification: The resulting extract can be further purified using techniques like preparative SFC or HPLC.

Quantitative Data on Isolation Methods

| Extraction Method | Solvent/Conditions | Purity of this compound | Recovery Rate | Reference |

| Macroporous Resin Chromatography | 90% Ethanol Elution | 4.67% (Deoxyschizandrin) | >80% | [1] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | - | - | [2] |

Table 2: Comparison of this compound Isolation Methods

Note: The purity and recovery rates can vary depending on the specific experimental conditions and the quality of the plant material.

Synthesis of this compound

The total synthesis of this compound is a complex process that has been approached through various strategies. One notable route involves a nine-step synthesis starting from gallic acid.

Proposed Synthetic Pathway

A plausible synthetic route, based on the work of Chang et al. (1998), is outlined below. This pathway involves the formation of a biphenyl (B1667301) intermediate followed by the construction of the eight-membered ring.

Caption: Proposed synthetic pathway for this compound from Gallic Acid.

Key Experimental Steps (Based on Literature)

-

Reductive-coupling reaction to form the biphenyl structure.

-

Dehydroxylation reaction .

-

Hydroboration .

-

Intramolecular nonphenolic oxidative coupling using thallium trifluoroacetate (B77799) (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the dibenzocyclooctadiene ring.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, and methylene (B1212753) protons are observed. Specific assignments can be found in the cited literature. |

| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, methyl carbons, and aliphatic carbons are present. Detailed assignments are available in referenced publications. |

Table 3: General NMR Spectroscopic Data for this compound

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

| Technique | Ionization Mode | Key Fragments (m/z) |

| LC-MS/MS | ESI+ | [M+H]⁺, fragments corresponding to the loss of methoxy groups and cleavage of the cyclooctadiene ring. |

Table 4: Mass Spectrometric Data for this compound

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from Schisandra chinensis.

Caption: General workflow for the isolation and analysis of this compound.

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. For more detailed experimental procedures and in-depth analytical data, readers are encouraged to consult the cited literature.

References

The Enduring Legacy of Schisandrin A: From Ancient Remedy to Modern Therapeutic Target

An In-depth Technical Guide on the Discovery, History, and Therapeutic Mechanisms of a Key Bioactive Compound from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the vibrant red berries of Schisandra chinensis have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their wide-ranging therapeutic benefits. It wasn't until the mid-20th century that scientific inquiry began to unravel the chemical constituents responsible for these profound effects, leading to the discovery of a unique class of lignans (B1203133). Among these, Schisandrin (B1198587) A has emerged as a molecule of significant interest, demonstrating a remarkable capacity to modulate key cellular pathways implicated in a host of diseases. This technical guide provides a comprehensive overview of the journey of Schisandrin A, from its roots in traditional herbalism to its current status as a promising therapeutic agent. We delve into the history of its discovery, present key quantitative data on its pharmacological properties, detail essential experimental protocols for its study, and visualize the intricate signaling pathways through which it exerts its biological effects. This document serves as a vital resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable natural compound.

Historical Perspective: From the "Five-Flavor Fruit" to the Isolation of this compound

The use of Schisandra chinensis, known in Chinese as "Wu Wei Zi" or the "five-flavor fruit," is deeply entrenched in the annals of Traditional Chinese Medicine, with its first documented mention in the Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica), dating back to the 1st century BC.[1] This classical text celebrated it as a superior herb, capable of prolonging life without aging.[2] Traditional practitioners utilized the berries to address a wide array of ailments, including respiratory and gastrointestinal issues, cardiovascular problems, fatigue, and insomnia, and to enhance overall vitality.[3] The unique name "five-flavor fruit" arises from the berry's complex taste profile, encompassing sweet, sour, salty, bitter, and pungent flavors, which in TCM theory, corresponds to its influence on the five yin organs: the liver, kidneys, heart, lungs, and spleen.[2]

While the empirical knowledge of Schisandra's medicinal properties was vast, the scientific understanding of its active components remained elusive for centuries. The journey towards identifying the specific molecules responsible for its therapeutic effects began in the mid-20th century. Russian scientists, in the 1940s and 1950s, initiated pharmacological and clinical studies on Schisandra, recognizing its adaptogenic properties.[1] However, the pivotal moment in the discovery of its key chemical constituents came in the 1960s. The pioneering work of Soviet chemist N.K. Kochetkov and his team led to the first isolation and elucidation of the planar structure of schizandrin, the parent compound of the dibenzocyclooctadiene lignans. Subsequent research by Japanese scientists in the 1970s further clarified the absolute stereochemistry of these complex molecules, including this compound. This foundational research laid the groundwork for decades of investigation into the pharmacological activities of these unique lignans.

Quantitative Pharmacological Data

The therapeutic potential of this compound is underscored by a growing body of quantitative data from preclinical studies. These findings provide a solid foundation for its further development as a therapeutic agent.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value (Mean ± SD) | Reference |

| Cmax | i.v. | 10 | 0.06 ± 0.03 µg/mL | [1] |

| p.o. | 10 | 0.08 ± 0.07 µg/mL | [1] | |

| Tmax | p.o. | 10 | 22.50 ± 12.55 min | [1] |

| AUC (0-t) | i.v. | 10 | 43.11 ± 5.62 min·µg/mL | [1] |

| p.o. | 10 | 6.71 ± 4.51 min·µg/mL | [1] | |

| Half-life (t1/2) | i.v. | 10 | 42.25 ± 14.84 min | [1] |

| p.o. | 10 | 74.69 ± 33.56 min | [1] | |

| Clearance (CL) | i.v. | 10 | 0.24 ± 0.03 L/min/kg | [1] |

| Oral Bioavailability (F) | p.o. | 10 | 15.56 ± 10.47 % | [1] |

Table 2: In Vitro Hepatoprotective and Cytotoxic Effects

| Compound | Cell Line | Inducing Agent | Effect | IC50 / Concentration | Reference |

| Schisandrin B | HepG2 | - | Cytotoxicity (LD50) | 63 µM | [4] |

| Schisandrin B | AML-12 | - | Cytotoxicity | Concentration-dependent | [4] |

| Schisandra chinensis extract | HepG2 | CCl4 | Hepatoprotection | - | |

| This compound, B, and Schisandrol B | L02 | CCl4 | Hepatoprotection | - | [5] |

Key Experimental Protocols

Reproducibility and standardization are paramount in the scientific investigation of natural products. This section provides detailed methodologies for the extraction, isolation, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound

This protocol describes a common method for the extraction and purification of this compound from the dried fruits of Schisandra chinensis.

Materials:

-

Dried fruits of Schisandra chinensis

-

AB-8 Macroporous resin

-

Methanol (B129727) (various concentrations: 30%, 50%, 70%, 90%)

-

Octadecylsilyl (ODS) packing material

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Pulverize the dried fruits of Schisandra chinensis.

-

Extract the powdered material with 70% ethanol at 60°C for 3 hours. Repeat the extraction twice.

-

Combine the extracts and concentrate under reduced pressure to remove ethanol.

-

-

Macroporous Resin Chromatography:

-

Pass the concentrated aqueous extract through a column packed with AB-8 macroporous resin.

-

Elute the column with a graded series of ethanol concentrations to perform a preliminary separation of lignans from other components.

-

-

ODS Column Chromatography:

-

Dissolve the lignan-enriched fraction in 30% methanol.

-

Apply the solution to an ODS column.

-

Elute the column with a stepwise gradient of methanol (e.g., 30%, 50%, 70%, 90%).

-

Collect the fractions and analyze for this compound content using analytical HPLC. The fraction with the highest concentration of this compound is selected for further purification.

-

-

Preparative HPLC:

-

Perform final purification of the this compound-rich fraction using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of methanol and water to achieve optimal separation.

-

Monitor the elution at a suitable UV wavelength (e.g., 220 nm or 254 nm).

-

Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and its structure by mass spectrometry and NMR.

-

Quantification of this compound by HPLC

This protocol outlines a standard method for the quantitative analysis of this compound in extracts or purified samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Methanol-water (e.g., 68:32, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of working standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the extract or purified sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cells (e.g., HepG2 human hepatoma cells)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Visualization of Key Signaling Pathways

This compound exerts its pharmacological effects by modulating complex intracellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.

Figure 1. Inhibition of the NF-κB Signaling Pathway by this compound.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes and conferring cytoprotection.

Figure 2. Activation of the Nrf2 Antioxidant Pathway by this compound.

Conclusion and Future Directions

This compound stands as a testament to the invaluable synergy between traditional knowledge and modern scientific investigation. From its origins as a key component of a revered traditional medicine, it has transitioned into a well-characterized molecule with demonstrable pharmacological activities and a growing body of preclinical evidence supporting its therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the capabilities of this remarkable natural product.

Future research should focus on several key areas. A deeper understanding of the historical context of its discovery, including the specific contributions of early researchers, will provide a more complete narrative. Expanding the quantitative pharmacological data, particularly through well-designed clinical trials in humans, is essential to validate its efficacy and safety. Further elucidation of its complex mechanisms of action, including the identification of novel molecular targets and the interplay between different signaling pathways, will open new avenues for its therapeutic application. As our understanding of this compound continues to grow, so too will the opportunities to translate this ancient wisdom into innovative therapies for a range of modern diseases.

References

- 1. Schisandrin B attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective action of schisandrin B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Schisandrin A: Modulation of NF-κB and Nrf2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin A is a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological research has increasingly focused on its potent anti-inflammatory and antioxidant properties.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, specifically focusing on this compound's dual modulatory role on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Understanding these core mechanisms is critical for developing this compound as a potential therapeutic agent for disorders driven by inflammation and oxidative stress.[5]

The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB heterodimer (most commonly p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p65 subunit to translocate into the nucleus.[6] Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

This compound's Mechanism of NF-κB Inhibition

This compound exerts its anti-inflammatory effects by directly intervening in this cascade. Research demonstrates that pretreatment with this compound markedly suppresses the LPS-induced degradation of IκBα.[5] This action prevents the subsequent nuclear translocation of the active NF-κB p65 subunit.[5][7] By holding NF-κB in its inactive, cytoplasm-bound state, this compound effectively shuts down the downstream transcriptional activation of inflammatory targets.

This inhibitory action translates to a significant, dose-dependent reduction in the production of key inflammatory mediators. Studies have consistently shown that this compound suppresses the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), in LPS-stimulated macrophages.[1][5] Furthermore, it effectively inhibits the generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the protein and mRNA expression of iNOS and COX-2.[1][5][8]

The Nrf2 Signaling Pathway: A Hub for Antioxidant Defense

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5] When cells are exposed to oxidative stress or chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of a suite of cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[9][10]

This compound's Mechanism of Nrf2 Activation

This compound is a potent activator of the Nrf2 antioxidant pathway.[3] Treatment with this compound leads to a time- and concentration-dependent increase in the expression of Nrf2.[5] Concurrently, it has been shown to decrease the expression of Keap1.[5] This dual action promotes the accumulation and subsequent nuclear translocation of Nrf2, leading to the robust induction of its downstream target genes.[5][9]

The activation of this pathway by this compound results in a significant upregulation of HO-1 protein expression.[5][11][12] This enhanced antioxidant capacity contributes directly to the compound's ability to diminish intracellular reactive oxygen species (ROS) accumulation, thereby protecting cells from oxidative damage.[5][11]

Quantitative Data Summary

The effects of this compound have been quantified across multiple studies. The following tables summarize its impact on key inflammatory and antioxidant markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | Source |

|---|---|---|---|

| Control | Low / Undetectable | Low / Undetectable | [5] |

| LPS (100 ng/mL) | Significantly Increased | Significantly Increased | [5] |

| LPS + this compound (50 µM) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | [5] |

| LPS + this compound (100 µM) | Further Reduced vs. LPS | Further Reduced vs. LPS | [5] |

| LPS + this compound (200 µM) | Strongly Reduced vs. LPS | Strongly Reduced vs. LPS | [5] |

Data presented qualitatively based on dose-dependent inhibition patterns reported.[5]

Table 2: Effect of this compound on Nrf2 Pathway Protein Expression

| Treatment | Cytosolic Keap1 Level | Nuclear Nrf2 Level | HO-1 Expression | Source |

|---|---|---|---|---|

| Control | Basal Level | Basal Level | Basal Level | [5] |

| This compound (200 µM, 24h) | Decreased | Increased | Increased | [5] |

Data presented qualitatively based on Western blot analysis showing time- and concentration-dependent effects.[5]

Experimental Protocols

The investigation of this compound's effects on signaling pathways relies on a set of standard and robust molecular biology techniques.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for in vitro inflammation studies.[5]

-

Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) for a specified duration, typically 1 hour.[5]

-

Stimulation: Inflammation is induced by adding an inflammatory agent, most commonly Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for a period of up to 24 hours.[5]

-

Harvesting: Depending on the endpoint, either the cell culture supernatant is collected for cytokine analysis, or the cells are lysed for protein or RNA extraction.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed using RIPA buffer to extract total protein. For nuclear translocation studies, nuclear and cytosolic fractions are separated using a specialized kit.[5][13]

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.[14]

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p65, IκBα, Nrf2, p-Nrf2, Keap1, HO-1).[5][14] Loading controls like β-actin (for total/cytosolic) or Lamin B (for nuclear) are used to ensure equal loading.[5]

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.[5][14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in the cell culture medium.

-

Sample Collection: Culture supernatants are collected after the treatment period.

-

Assay: The assay is performed using commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-1β) according to the manufacturer's protocol.[5] This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the resulting colorimetric change with a microplate reader.

Conclusion and Future Directions

This compound demonstrates a compelling dual-action mechanism that positions it as a significant candidate for therapeutic development. By simultaneously inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 antioxidant pathway, it addresses two critical, interconnected drivers of cellular damage and disease pathology.[5] The suppression of inflammatory mediators like TNF-α, IL-1β, and NO, coupled with the upregulation of antioxidant defenses via HO-1, provides a multi-pronged approach to restoring cellular homeostasis.[1][5][11]

This detailed understanding of its molecular interactions offers a solid foundation for further research. Future investigations should focus on translating these in vitro findings into in vivo models of inflammatory and oxidative stress-related diseases, such as neurodegenerative disorders, inflammatory bowel disease, and metabolic syndrome.[5] Elucidating the precise molecular targets and optimizing drug delivery systems will be crucial steps in harnessing the full therapeutic potential of this compound for clinical applications.

References

- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against lipopolysaccharide-induced mastitis through activating Nrf2 signaling pathway and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Action between this compound and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisandrol A Suppresses Catabolic Factor Expression by Blocking NF-κB Signaling in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. worldscientific.com [worldscientific.com]

- 10. Nrf2-Mediated HO-1 Induction Contributes to Antioxidant Capacity of a Schisandrae Fructus Ethanol Extract in C2C12 Myoblasts [mdpi.com]

- 11. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD | springermedizin.de [springermedizin.de]

- 13. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hepatoprotective Effects of Schisandrin A

For Researchers, Scientists, and Drug Development Professionals

Schisandrin A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent hepatoprotective properties.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and key signaling pathways involved in the liver-protective effects of this compound.

Core Mechanisms of Hepatoprotection

This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4] It also plays a role in regulating lipid metabolism and modulating autophagy.

1.1. Antioxidant Effects

A key mechanism of this compound's hepatoprotective action is its ability to mitigate oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect hepatocytes from oxidative damage.

1.2. Anti-inflammatory Action

Chronic inflammation is a hallmark of many liver diseases. This compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By downregulating these pathways, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This attenuation of the inflammatory response helps to prevent further liver damage.

1.3. Anti-apoptotic Activity

This compound protects liver cells from apoptosis (programmed cell death) through several mechanisms. It has been shown to regulate the expression of Bcl-2 family proteins, decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2. Additionally, this compound can inhibit the activation of caspases, which are key executioners of apoptosis. It also mitigates endoplasmic reticulum (ERS) stress, a condition that can trigger apoptosis, further contributing to its cytoprotective effects.

1.4. Regulation of Lipid Metabolism

In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to improve lipid metabolism. It can reduce the accumulation of lipids in the liver by downregulating genes involved in lipogenesis and upregulating those involved in fatty acid oxidation. This helps to alleviate hepatic steatosis and its progression.

Quantitative Data on Hepatoprotective Effects

The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of this compound in different models of liver injury.

Table 1: Effects of this compound on Liver Function Markers in Animal Models of Liver Injury

| Model of Liver Injury | Animal Model | This compound Dose | Change in ALT Levels | Change in AST Levels | Reference |

| D-Galactosamine-induced | Mice | Not Specified | Significantly decreased (p < 0.01) | Significantly decreased (p < 0.01) | |

| Carbon Tetrachloride (CCl4)-induced | Mice | Not Specified | Significantly reduced | Significantly reduced | |

| High-Fat Diet-induced NAFLD | Mice | Not Specified | Significantly decreased | Significantly decreased | |

| Alcohol-induced | Mice | Not Specified | Reduced | Reduced |

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase

Table 2: Effects of this compound on Markers of Oxidative Stress and Inflammation

| Model of Liver Injury | Animal Model | This compound Dose | Change in Oxidative Stress Markers | Change in Inflammatory Cytokines | Reference |

| Chemically-induced | Animal Models | Not Specified | Increased endogenous antioxidant activity | Decreased TNF-α, IL-1β, IL-6 | |

| High-Fat Diet-induced NAFLD | Mice | Not Specified | - | Reduced IL-1β, IL-6, TNF-α | |

| CCl4-induced Fibrosis | Rats | Not Specified | Attenuated oxidative stress | - |

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6

Experimental Protocols: An Overview

The hepatoprotective effects of this compound have been investigated using a variety of established in vitro and in vivo models.

3.1. In Vitro Models

-

Cell Lines: Human hepatoma cell lines such as HepG2 and normal human liver cell lines like L02 are commonly used to study the molecular mechanisms of this compound. These cells can be treated with hepatotoxins like acetaminophen (B1664979) (APAP) or oleic and palmitic acids to induce injury, followed by treatment with this compound to assess its protective effects.

-

Primary Hepatocytes: Isolated primary hepatocytes from rats or mice provide a model that more closely resembles the in vivo liver environment.

-

Precision-Cut Liver Slices: This ex vivo model maintains the complex cellular architecture of the liver, allowing for the study of cell-cell interactions and tissue-level responses to this compound.

Methodological Approaches for In Vitro Studies:

-

Cell Viability Assays: MTT or CCK-8 assays are used to determine the cytotoxicity of hepatotoxins and the protective effect of this compound.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of inflammatory cytokines and other biomarkers.

-

Western Blotting and Real-Time PCR (RT-PCR): To analyze the expression of proteins and genes involved in signaling pathways, apoptosis, and inflammation.

-

Flow Cytometry: To assess apoptosis and oxidative stress.

3.2. In Vivo Models

-

Chemically-Induced Liver Injury: Rodent models using hepatotoxins such as carbon tetrachloride (CCl4), D-galactosamine (D-GalN), or acetaminophen (APAP) are widely employed to induce acute or chronic liver damage.

-

Diet-Induced Liver Disease: High-fat diet (HFD) or methionine- and choline-deficient (MCD) diet models are used to mimic non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

-

Alcohol-Induced Liver Disease: Chronic ethanol (B145695) administration in mice or rats is used to study the protective effects of this compound against alcoholic liver disease.

Methodological Approaches for In Vivo Studies:

-

Serum Biochemistry: Measurement of liver enzymes (ALT, AST) and other markers of liver function in blood samples.

-

Histopathological Analysis: Hematoxylin and eosin (B541160) (H&E) staining of liver tissue to assess the extent of necrosis, inflammation, and steatosis.

-

Immunohistochemistry and Immunofluorescence: To visualize the expression and localization of specific proteins in liver tissue.

-

Analysis of Gene and Protein Expression: Using techniques like Western blotting and RT-PCR on liver tissue homogenates.

Signaling Pathways and Experimental Workflows

4.1. Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a central mechanism for the antioxidant effects of this compound.

Caption: this compound activates the Nrf2 signaling pathway.

4.2. Experimental Workflow for In Vivo Hepatoprotection Study

The following diagram illustrates a typical workflow for an in vivo study investigating the hepatoprotective effects of this compound.

Caption: A typical experimental workflow for in vivo studies.

Conclusion

This compound demonstrates robust hepatoprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways like Nrf2 and NF-κB underscores its potential as a therapeutic agent for various liver diseases. The quantitative data from preclinical studies provide strong evidence for its efficacy. Further well-designed clinical trials are warranted to translate these promising preclinical findings into clinical applications for liver disease management.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin A: A Technical Whitepaper on its Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin A, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potential anti-cancer properties. This document provides a comprehensive technical overview of the preliminary studies on this compound's anti-cancer activity. It details the compound's effects on various cancer cell lines, elucidates its mechanisms of action, including induction of cell cycle arrest and apoptosis, and explores its modulation of key signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, summarizing the current landscape of this compound research and providing detailed experimental protocols and data for future studies.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, a dibenzocyclooctadiene lignan, has demonstrated a range of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1] Emerging evidence, which will be detailed in this paper, strongly suggests its potential as an anti-proliferative agent against various human cancers.[2][3] This whitepaper will synthesize the findings from key preliminary studies, focusing on the quantitative data, experimental methodologies, and the molecular pathways involved in this compound's onco-suppressive functions.

In Vitro Anti-Cancer Activity of this compound

This compound has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below, providing a quantitative measure of its cytotoxic potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Non-Small Cell Lung Cancer | A549 | 61.09 | [2] |

| Non-Small Cell Lung Cancer | H1975 | 39.99 | [2] |

| Non-Small Cell Lung Cancer | H1299 | 101.5 | |

| Triple-Negative Breast Cancer | MDA-MB-231 | 26.6092 | |

| Triple-Negative Breast Cancer | BT-549 | Not specified | |

| Breast Cancer | MCF-7 | 112.6672 | |

| Colorectal Cancer | RKO | 68.65 | |

| Colorectal Cancer | SW620 | 85.66 | |

| Colorectal Cancer | SW480 | 87.57 | |

| Colorectal Cancer | DLD-1 | >150 |

Mechanisms of Anti-Cancer Action

The anti-cancer effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis, mediated by the modulation of several key signaling pathways.

Induction of Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation. In T47D human breast cancer cells, schizandrin (B1681555) treatment led to an accumulation of cells in the G0/G1 phase. This was accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and the downregulation of cell cycle checkpoint proteins such as cyclin D1, cyclin A, CDK2, and CDK4. Similarly, in non-small cell lung cancer (NSCLC) cells A549 and H1975, low concentrations of this compound (10-20 µM) induced G1/S-phase arrest, while higher concentrations (20-50 µM) led to G2/M-phase arrest.

Induction of Apoptosis

A significant body of evidence indicates that this compound triggers apoptosis in cancer cells. In gastric cancer cells, this compound treatment resulted in an increased apoptosis rate. This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as cleaved caspase-3 and cleaved-PARP. In triple-negative breast cancer (TNBC) cells, this compound also induced apoptosis.

Modulation of Signaling Pathways

The anti-cancer effects of this compound are underpinned by its interaction with various cellular signaling pathways.

-

Wnt/β-catenin Pathway: In triple-negative breast cancer cells, which often exhibit over-activation of the Wnt signaling pathway, this compound treatment significantly suppressed this pathway.

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to activate ER stress in TNBC and gastric cancer cells, contributing to its pro-apoptotic effects.

-

PI3K/Akt Pathway: In bladder cancer cells, deoxyschizandrin (B1210598) (another name for this compound) was found to regulate the PI3K-Akt signaling pathway.

-

MAPK Pathway: this compound has been reported to influence the MAPK signaling pathway, which is involved in the regulation of cell proliferation and survival.

-

Heat Shock Factor 1 (HSF1): In colorectal cancer cells, this compound was identified as a novel HSF1 inhibitor, suppressing the expression of HSF1 downstream pro-oncogenic genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's anti-cancer activity.

Cell Viability Assay

-

Principle: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

-

Method (MTT Assay):

-

Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50, 100, 200 µM) or a vehicle control (DMSO) for 24 to 48 hours.

-

Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.

-

-

Method (CellTiter-Glo Luminescence Viability Assay):

-

Seed cells (e.g., A549, H1975) in a 96-well plate at a density of 3,000 cells per well and incubate overnight.

-

Treat cells with different concentrations of this compound (e.g., 0, 25, 50, 75, and 100 µM) for 24 hours.

-

Use the CellTiter-Glo Luminescence Viability Assay kit to measure cell viability according to the manufacturer's instructions.

-

Colony Formation Assay

-

Principle: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

-

Method:

-

Treat cancer cells (e.g., A549, H1975, MDA-MB-231, BT-549) with different concentrations of this compound (e.g., 25, 50, 100 µM or 75, 150 µM) for 24-36 hours.

-

Replace the medium with fresh medium.

-

Culture the cells for approximately 14-15 days, replacing the medium every 3 days.

-

Fix the colonies with a fixative solution (e.g., 4% paraformaldehyde).

-

Stain the colonies with a staining solution (e.g., 0.1% Crystal Violet).

-

Count the number of colonies and analyze the results.

-

Cell Cycle Analysis

-

Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Method:

-

Treat cancer cells (e.g., A549, H1975) with increasing concentrations of this compound (e.g., 0, 10, 20, 30, 50 µM) for 24 hours.

-

Harvest the cells and fix them in cold ethanol.

-

Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay

-

Principle: To quantify the percentage of apoptotic cells induced by this compound treatment.

-

Method (Annexin V-FITC and Propidium Iodide Staining):

-

Treat cancer cells (e.g., MDA-MB-231, BT-549) with various doses of this compound (e.g., 25, 50, 100 µM) for 48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

-

Method:

-

Treat cancer cells with this compound at desired concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., GAPDH) to normalize the protein expression levels.

-

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

Caption: General experimental workflow for evaluating the anti-cancer activity of this compound.

Conclusion and Future Directions

The preliminary studies summarized in this whitepaper provide compelling evidence for the anti-cancer potential of this compound. Its ability to inhibit the proliferation of a range of cancer cell lines, induce cell cycle arrest and apoptosis, and modulate key oncogenic signaling pathways highlights its promise as a candidate for further drug development.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of various cancers is a critical next step.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its clinical translation.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies and potentially overcome drug resistance.

-

Target identification and validation: Further elucidation of the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanism of action.

References

- 1. Growth inhibition and cell cycle arrest in the G0/G1 by schizandrin, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, on T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Schisandrin A: Extraction and Quantification

This document provides detailed protocols for the extraction and quantification of Schisandrin (B1198587) A, a bioactive lignan (B3055560) found in Schisandra chinensis. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Schisandrin A is a major bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill.[1][2]. It exhibits a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects[3]. Accurate and efficient extraction and quantification of this compound are crucial for quality control, pharmacological research, and the development of therapeutic agents. This document outlines various methods for its extraction and a validated HPLC-UV method for its quantification.

Extraction Protocols

Several methods have been developed for the extraction of this compound from Schisandra chinensis. The choice of method depends on factors such as extraction efficiency, time, solvent consumption, and environmental impact.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5][6]

Protocol:

-

Sample Preparation: Grind dried fruits of Schisandra chinensis into a fine powder (e.g., 120-mesh sieve).[7]

-

Extraction:

-

Accurately weigh 2.0 g of the powdered plant material and place it in a suitable flask.[8]

-

Add 40 mL of 81% aqueous ethanol (B145695) (solid-to-liquid ratio of 1:20 g/mL).[8] Other effective solvents include methanol (B129727).[8][9]

-

Place the flask in an ultrasonic bath.

-

Sonication treatment can be carried out for 30 minutes (250 W, 20 KHz).[9] Another protocol suggests ultrasonic extraction at 400 W for 50 minutes at a temperature of 40°C.[4]

-

-

Post-Extraction:

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity and efficiency.[11][12]

Protocol:

-

Sample Preparation: Use coarsely chopped, dry Schisandra berries.[3]

-

Extraction:

-

Place 50 grams of the prepared sample into a 100 mL extraction vessel.[3]

-

Perform the extraction dynamically for 60 minutes using a mixture of 99% CO2 and 1% isopropyl alcohol as the supercritical fluid.[3]

-

Set the extraction pressure to 200 bar and the temperature to 40°C.[3]

-

Maintain a total flow rate of 50 g/minute .[3]

-

-

Post-Extraction:

-

The resulting extract is a concentrated solution that typically does not require filtration.[3]

-

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.[13][14][15]

Protocol:

-

Sample Preparation: Use powdered Schisandra chinensis.

-

Extraction:

-

Mix the powdered sample with a suitable solvent, such as ethanol.

-

Optimal conditions reported include a solid-liquid ratio of 1:20 (g/mL), an extraction time of 20 minutes, and an extraction temperature of 70°C.[16]

-

-

Post-Extraction:

-

Filter the extract to remove solid plant material.

-

Conventional Solvent Extraction (Heat Reflux & Soxhlet)

Traditional methods like heat reflux and Soxhlet extraction are also employed, though they are generally more time and solvent-consuming.[17]

Heat Reflux Protocol:

-

Sample Preparation: Powdered Schisandra chinensis.

-

Extraction:

Soxhlet Extraction Protocol:

-

Sample Preparation: Powdered Schisandra chinensis.

-

Extraction:

-

Place the powdered sample in a thimble within a Soxhlet apparatus.

-

Extract with a suitable solvent (e.g., methanol) for several hours.

-

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a widely used and reliable method for the quantification of this compound.[10][19]

Protocol:

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 480 µg/mL).[10]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Solution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column is commonly used (e.g., C18 Bondclone).[10][19]

-

Mobile Phase: A mixture of methanol and water (e.g., 68:32, v/v) is often effective.[10][19] Another reported mobile phase is methanol-acetonitrile-water (15:15:10).[20]

-

Detection Wavelength: 220 nm or 254 nm.[10][20] While 210 nm offers higher sensitivity, 220 nm is often chosen to minimize matrix interference.[10]

-

Injection Volume: Typically 20 µL.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Solvent | Temperature (°C) | Time | Key Advantages |

| Ultrasound-Assisted Extraction (UAE) | 81% Ethanol | 40 | 30-50 min | Efficient, reduced extraction time[4][9] |

| Supercritical Fluid Extraction (SFE) | CO2 + 1% Isopropyl Alcohol | 40 | 60 min | Green technology, high selectivity[3] |

| Microwave-Assisted Extraction (MAE) | Ethanol | 70 | 20 min | Rapid, reduced solvent consumption[16] |

| Heat Reflux Extraction | 80-95% Ethanol | Reflux Temp. | 2-4 hours (x3) | Simple setup |

Table 2: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity Range | 0.008 - 4.8 mg/L[10][19] |

| Correlation Coefficient (r) | 0.9996[10][19] |

| Limit of Detection (LOD) | 0.005 mg/L[10][19] |

| Spiking Recoveries | ~98%[10][19] |

| Relative Standard Deviation (RSD) | ≤ 3.5%[10][19] |

Visualizations

Experimental Workflow Diagrams

Caption: General workflow for the extraction of this compound.

References